1-(3-Chloro-2-fluorophenyl)propan-1-ol
Overview
Description
“1-(3-Chloro-2-fluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H10ClFO . It is also known as "3-Chloro-α-ethyl-2-fluorobenzenemethanol" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2
. This indicates the presence of a chloro group at the 3rd position and a fluoro group at the 2nd position on the phenyl ring . Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 188.63 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
Intramolecular Cyclization and Chroman Synthesis
- Intramolecular Nucleophilic Substitutions of Co-ordinated Aryl Halides : Demonstrates the cyclization of 3-(o-Fluorophenyl)propan-1-ol to chroman through chromium tricarbonyl complexes or by the action of specific rhodium(III) cations, highlighting a method for creating chromans from fluorophenylpropanols (Houghton, Voyle, & Price, 1980).
Enzymatic Synthesis of Enantiomers
- Lipase-Catalyzed Synthesis of Both Enantiomers : Focuses on the lipase-catalyzed synthesis of both enantiomers of various 1-aryl-3-chloropropan-1-ols, including methods for producing enantiopure compounds with high enantiomeric excess, showcasing the use of enzymatic processes in achieving high-purity enantiomers (Pop et al., 2011).
Catalytic Transfer Hydrogenation
- Ionic Liquid Based Ru(II)–Phosphinite Compounds in Catalysis : Describes the preparation and use of Ru(II)–phosphinite compounds for catalytic transfer hydrogenation, presenting a novel approach to catalysis involving ionic compounds and their efficiency in converting ketones to alcohols with high conversion rates (Aydemir et al., 2014).
Asymmetric Synthesis
- Asymmetric Synthesis Using Saccharomyces cerevisiae Reductase : Discusses the use of microbial reductases for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressant drugs, highlighting the potential for microbial enzymes in selective synthesis processes (Choi et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
1-(3-chloro-2-fluorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHURBVMAYTKBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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